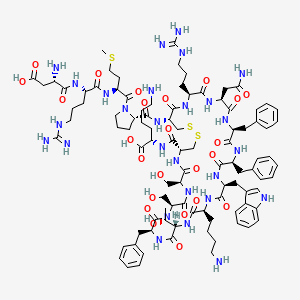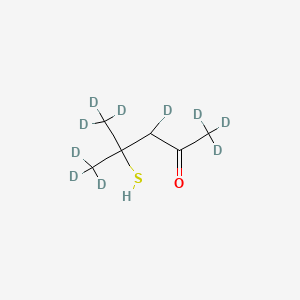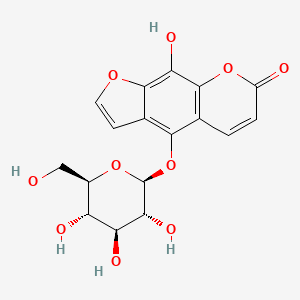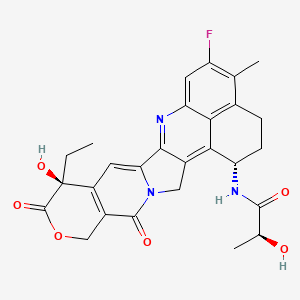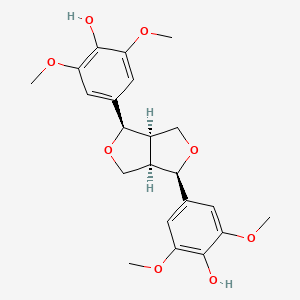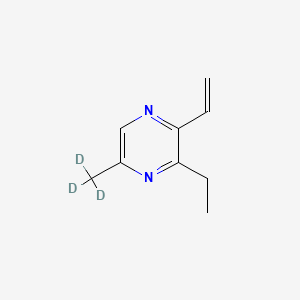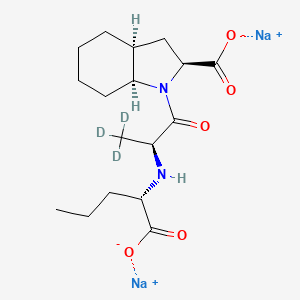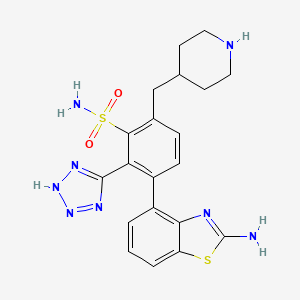
Metallo-|A-lactamase-IN-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metallo-|A-lactamase-IN-14 is a compound designed to inhibit metallo-β-lactamases, which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. These enzymes are a significant concern in the medical field due to their ability to hydrolyze a wide range of β-lactam antibiotics, including carbapenems, which are often used as a last resort for treating resistant bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Metallo-|A-lactamase-IN-14 typically involves the formation of a core structure that can effectively bind to the active site of metallo-β-lactamases. This process often includes the use of metal-binding groups such as thiols, carboxylates, or hydroxamates. The reaction conditions usually require controlled temperatures and pH levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to ensure the final product’s purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Metallo-|A-lactamase-IN-14 primarily undergoes complexation reactions with metal ions present in the active site of metallo-β-lactamases. These reactions are crucial for its inhibitory activity. Additionally, it may undergo hydrolysis under certain conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include metal salts (e.g., zinc chloride), organic solvents (e.g., dimethyl sulfoxide), and buffering agents to maintain the desired pH .
Major Products Formed
The major product formed from the reaction of this compound with metallo-β-lactamases is a stable complex that inhibits the enzyme’s activity, thereby preventing the hydrolysis of β-lactam antibiotics .
Applications De Recherche Scientifique
Metallo-|A-lactamase-IN-14 has several scientific research applications:
Chemistry: It is used to study the inhibition mechanisms of metallo-β-lactamases and to develop new inhibitors.
Biology: Researchers use it to understand the role of metallo-β-lactamases in bacterial resistance.
Medicine: It is being investigated as a potential therapeutic agent to combat antibiotic-resistant bacterial infections.
Industry: It is used in the development of new antibiotics and β-lactamase inhibitors
Mécanisme D'action
Metallo-|A-lactamase-IN-14 exerts its effects by binding to the active site of metallo-β-lactamases, which contain metal ions such as zinc. This binding prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring the antibiotics’ efficacy. The molecular targets include the metal ions in the enzyme’s active site, and the pathways involved are those related to bacterial resistance mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vaborbactam: A cyclic boronate that inhibits serine β-lactamases.
Avibactam: A diazabicyclooctane that inhibits serine β-lactamases.
Dipicolinic Acid: Inhibits metallo-β-lactamases by chelating zinc ions.
Aspergillomarasmin A: A natural product that inhibits metallo-β-lactamases by binding to zinc ions
Uniqueness
Metallo-|A-lactamase-IN-14 is unique due to its specific design to target metallo-β-lactamases, which are not effectively inhibited by other β-lactamase inhibitors like vaborbactam and avibactam. Its ability to form stable complexes with metal ions in the enzyme’s active site makes it a promising candidate for combating antibiotic resistance .
Propriétés
Formule moléculaire |
C20H22N8O2S2 |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
3-(2-amino-1,3-benzothiazol-4-yl)-6-(piperidin-4-ylmethyl)-2-(2H-tetrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H22N8O2S2/c21-20-24-17-14(2-1-3-15(17)31-20)13-5-4-12(10-11-6-8-23-9-7-11)18(32(22,29)30)16(13)19-25-27-28-26-19/h1-5,11,23H,6-10H2,(H2,21,24)(H2,22,29,30)(H,25,26,27,28) |
Clé InChI |
MPYCNNRBWPJDAC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CC2=C(C(=C(C=C2)C3=C4C(=CC=C3)SC(=N4)N)C5=NNN=N5)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)

